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Compound of Interest

Compound Name: ML289

Cat. No.: B611755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of ML289, also known as VU0463597, a potent and

selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3

(mGlu3). This document synthesizes key experimental data, outlines detailed methodologies

for its characterization, and visualizes its mechanism of action and experimental workflows. It

has been established that ML289 and VU0463597 are synonymous designations for the same

chemical entity.

Quantitative Data Summary
ML289 (VU0463597) has been characterized as a highly selective inhibitor of the mGlu3

receptor. The following table summarizes its key pharmacological parameters.
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Parameter Value Notes

Target
Metabotropic glutamate

receptor 3 (mGlu3)

A class C G-protein coupled

receptor.

Mechanism of Action
Negative Allosteric Modulator

(NAM)

Binds to a site distinct from the

glutamate binding site to inhibit

receptor activation.

Potency (IC₅₀) 0.66 µM

Determined by a G-protein-

coupled inwardly-rectifying

potassium (GIRK) channel

assay.[1]

Selectivity >15-fold selective over mGlu2

Demonstrates significant

selectivity against the closely

related mGlu2 receptor.[1]

Inactive against mGlu5

Shows no activity at the mGlu5

receptor, highlighting its

specificity.[1]

CNS Penetrance Yes

The compound is capable of

crossing the blood-brain

barrier.

Signaling Pathway of mGlu3 and the Action of
ML289
The mGlu3 receptor is a Gi/o-coupled GPCR. Its activation by glutamate typically leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As

a negative allosteric modulator, ML289 (VU0463597) binds to a topographically distinct site on

the mGlu3 receptor. This binding event reduces the affinity and/or efficacy of glutamate,

thereby inhibiting the downstream signaling cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22607673/
https://pubmed.ncbi.nlm.nih.gov/22607673/
https://pubmed.ncbi.nlm.nih.gov/22607673/
https://www.benchchem.com/product/b611755?utm_src=pdf-body
https://www.benchchem.com/product/b611755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mGlu3 Signaling Pathway and ML289 Inhibition
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GIRK Channel Assay Workflow

Preparation

Assay

Analysis

Start

Plate mGlu3/GIRK expressing cells

Load cells with Tl+ sensitive dye

Add ML289 (dose-response)

Add Glutamate (EC80)

Measure Tl+ influx (fluorescence)

Calculate % Inhibition

Determine IC50

End

 
Calcium Mobilization Assay Workflow

Preparation

Assay

Analysis

Start

Plate cells expressing target mGlu receptor

Load cells with Ca2+ sensitive dye

Add ML289

Add specific agonist

Measure intracellular Ca2+ (fluorescence)

Assess signal modulation

Confirm selectivity

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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